4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride
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Overview
Description
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a propyl group, a bis(2-chloroethyl)amino group, and a heptyn-4-ol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Heptyn-4-ol Moiety: This can be achieved through the alkylation of a suitable alkyne precursor with a propyl halide under basic conditions.
Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the heptyn-4-ol intermediate with bis(2-chloroethyl)amine in the presence of a suitable catalyst.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using suitable reducing agents.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.
Scientific Research Applications
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modification of their function. This can result in various biological effects, including cytotoxicity, antimicrobial activity, or modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bis(2-chloroethyl)amino)-3-propyl-2-heptyn-4-ol hydrochloride
- 4-Propyl-1-(bis(2-chloroethyl)amino)-2-pentyn-4-ol hydrochloride
- 4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-3-ol hydrochloride
Uniqueness
4-Propyl-1-(bis(2-chloroethyl)amino)-2-heptyn-4-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73401-49-7 |
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Molecular Formula |
C14H26Cl3NO |
Molecular Weight |
330.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-(4-hydroxy-4-propylhept-2-ynyl)azanium;chloride |
InChI |
InChI=1S/C14H25Cl2NO.ClH/c1-3-6-14(18,7-4-2)8-5-11-17(12-9-15)13-10-16;/h18H,3-4,6-7,9-13H2,1-2H3;1H |
InChI Key |
BOCBRWXRHBYRCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C#CC[NH+](CCCl)CCCl)O.[Cl-] |
Origin of Product |
United States |
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